molecular formula C18H21N5OS B5640223 4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine

4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine

Cat. No. B5640223
M. Wt: 355.5 g/mol
InChI Key: DJEZJXFHWMKOOD-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that typically combine structural elements such as pyrazole, thiadiazole, and morpholine rings. These elements are known for their diverse biological activities and are common in research aimed at developing new therapeutic agents. The synthesis and analysis of such compounds are crucial for understanding their potential uses and properties.

Synthesis Analysis

The synthesis of similar compounds generally involves multi-step reactions, starting with the formation of the core pyrazole or thiadiazole structure, followed by the addition of morpholine groups. For example, a similar compound was synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, Mass spectral studies, and confirmed by single-crystal X-ray diffraction (Mamatha S.V et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is usually confirmed through techniques like NMR, IR, and X-ray crystallography. For instance, the crystal structure analysis helps in understanding the arrangement of atoms within the compound and the overall geometry (Mamatha S.V et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some 1,3,4-thiadiazole derivatives have shown antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, 5-Methyl-1,3,4-thiadiazol-2-ol is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Given the wide range of biological activities exhibited by 1,3,4-thiadiazole and pyrazole derivatives, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

4-[2-[4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrazol-1-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-14-20-21-18(25-14)16-4-2-3-15(11-16)17-12-19-23(13-17)6-5-22-7-9-24-10-8-22/h2-4,11-13H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEZJXFHWMKOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC=CC(=C2)C3=CN(N=C3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine

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